molecular formula C15H20N2O2 B4163352 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide

2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide

Cat. No. B4163352
M. Wt: 260.33 g/mol
InChI Key: FBKLAFPGPFLGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide, also known as MitoQ, is a mitochondria-targeted antioxidant compound. It is a redox-active molecule that can selectively accumulate in the mitochondria and reduce oxidative stress. MitoQ has been studied extensively for its potential applications in treating various diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

Mechanism of Action

2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide acts as an antioxidant by selectively accumulating in the mitochondria and reducing oxidative stress. It does so by donating an electron to the mitochondrial respiratory chain, which reduces the production of reactive oxygen species (ROS) and prevents oxidative damage to mitochondrial DNA, proteins, and lipids.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to improve mitochondrial function, reduce oxidative stress, and decrease inflammation. 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide in lab experiments is its selectivity for mitochondria, which allows for targeted antioxidant therapy. However, one limitation is that 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide can be expensive and difficult to synthesize, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide. For example, further studies are needed to determine the optimal dosage and treatment duration for different diseases. In addition, more research is needed to understand the long-term effects of 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide treatment and its potential interactions with other drugs. Finally, future research could explore the use of 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide in combination with other antioxidants or therapies to improve its efficacy.

Scientific Research Applications

2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide has been extensively studied for its potential applications in treating various diseases associated with mitochondrial dysfunction. For example, studies have shown that 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide can protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure. In addition, 2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide has been studied for its potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

2,2,3,3-tetramethyl-5-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-8-12(9-7-11)13-10-16(18)14(2,3)15(4,5)17(13)19/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKLAFPGPFLGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C[N+](=O)C(C(N2[O-])(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide
Reactant of Route 2
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide
Reactant of Route 3
Reactant of Route 3
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide
Reactant of Route 4
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide
Reactant of Route 5
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide
Reactant of Route 6
2,2,3,3-tetramethyl-5-(4-methylphenyl)-2,3-dihydropyrazine 1,4-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.